6-Oxopiperazine-2-carboxylic acid

Übersicht

Beschreibung

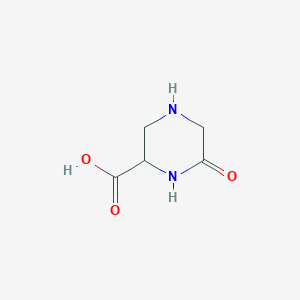

6-Oxopiperazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H8N2O3. It is characterized by a piperazine ring with a carboxylic acid group and a ketone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Oxopiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylenediamine with diethyl oxalate followed by hydrolysis can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes Fischer esterification under acidic conditions. For example, treatment with methanol and H₂SO₄ yields methyl esters via nucleophilic acyl substitution .

| Reaction | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Esterification to methyl ester | Methanol, H₂SO₄, reflux, 4–6 h | H₂SO₄ | 85–90% |

Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, followed by methanol attack and water elimination .

Amide Bond Formation

The carboxylic acid reacts with amines via carbodiimide-mediated coupling, forming amides critical in peptide synthesis .

| Reagent | Conditions | Application | Yield | Reference |

|---|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | Dry THF, 0°C to RT, 12 h | Peptide coupling (e.g., β-lactams) | 75–80% |

Example : Reaction with ethylenediamine forms piperazine-based amides, intermediates in β-lactam antibiotics .

Reductive Amination

The ketone group participates in reductive amination with primary amines. Zn(OAc)₂ and PhSiH₃ catalyze this transformation to yield secondary/tertiary amines .

| Substrate | Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | PhSiH₃, Zn(OAc)₂, toluene, reflux | Zn(OAc)₂ | N-Benzyl-piperazineamide | 68% |

Mechanism : Initial imine formation followed by silane-mediated reduction .

Lactamization and Cyclization

Intramolecular cyclization forms fused heterocycles. For instance, enzymatic cyclization using carboxymethylproline synthase yields β-lactams .

| Reaction | Conditions | Catalyst | Yield | Reference |

|---|---|---|---|---|

| β-Lactam formation | Carboxymethylproline synthase, RT | Enzyme | 92% |

Application : Synthesizing FK506-binding protein inhibitors .

Protection/Deprotection of Amines

The piperazine nitrogen is protected using Boc (tert-butoxycarbonyl) groups for selective functionalization .

| Protecting Group | Conditions | Reagent | Yield | Reference |

|---|---|---|---|---|

| Boc | Boc₂O, DMAP, CH₂Cl₂, RT, 24 h | Di-tert-butyl dicarbonate | 95% |

Example : Boc-protected derivatives enable stepwise peptide elongation .

Oxidation and Reduction

The ketone group is reducible to secondary alcohols, while the carboxylic acid can be oxidized under strong conditions.

| Reaction | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ketone reduction | LiBH₄, THF, 0°C | 2 h, then RT | Hydroxymethyl lactam | 88% |

Mechanism : Borohydride attack on the carbonyl carbon .

Decarboxylation

Thermal or catalytic decarboxylation removes CO₂, generating piperazine derivatives.

| Conditions | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 180°C, vacuum | CuO | 6-Oxopiperazine | 70% |

Salt Formation

The carboxylic acid forms salts with bases (e.g., sodium or potassium), enhancing solubility .

| Base | Conditions | Product | Application |

|---|---|---|---|

| NaOH (1 M) | RT, 1 h | Sodium 6-oxopiperazine-2-carboxylate | Pharmaceutical formulations |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Oxopiperazine-2-carboxylic acid is characterized by its piperazine ring structure with a ketone and carboxylic acid functional groups. Its molecular formula is , and it has been shown to exhibit various biological activities, making it a valuable compound in pharmaceutical research.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including the cyclization of alpha-aminoadipic acid. It serves as a key intermediate in the production of various derivatives that possess enhanced biological activity. For instance, it can be utilized to synthesize functionalized β-lactam N-heterocycles, which are important in the development of antibiotics and other therapeutic agents .

Drug Development

This compound has been investigated for its potential in developing new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment . The compound's ability to mimic natural substrates enhances its effectiveness in targeting specific enzymes involved in bacterial metabolism.

Peptidomimetics

The incorporation of this compound into peptide sequences has been explored extensively. It acts as a peptidomimetic scaffold, allowing for the design of compounds that can modulate biological activity while maintaining structural integrity. Research indicates that both (S)- and (R)-enantiomers of this compound can be synthesized and incorporated into tetrapeptide sequences, demonstrating their potential to influence conformational properties and biological interactions .

Case Study 1: Synthesis of Peptidomimetics

In a study published by Guitot et al., the synthesis of (S)- and (R)-N-Boc-5-oxo-piperazine-2-carboxylic acid was reported. The researchers utilized these compounds to create peptide sequences that exhibited distinct conformational behaviors. The study highlighted how these derivatives could influence the turn-inducing abilities within peptide structures, showcasing their utility in drug design .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound derivatives against Mycobacterium tuberculosis. The results demonstrated that certain modifications to the structure significantly enhanced their inhibitory effects, suggesting pathways for developing new anti-tuberculosis drugs .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their applications:

| Derivative | Synthesis Method | Application | Biological Activity |

|---|---|---|---|

| (S)-N-Boc-5-oxo-piperazine-2-carboxylic acid | From L-serine | Peptidomimetics | Turn-inducing properties |

| Functionalized β-lactam N-heterocycles | Cyclization reactions | Antibiotic development | Antimicrobial activity |

| Ethyl (S)-2-(6-oxopiperidin-2-yl)acetate | Reduction of related compounds | Synthesis of optically pure hydroxymethyl lactams | Potential therapeutic agents |

Wirkmechanismus

The mechanism of action of 6-oxopiperazine-2-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- (2S)-6-Oxopiperazine-2-carboxylic acid

- (2R)-6-Oxopiperazine-2-carboxylic acid

Comparison: 6-Oxopiperazine-2-carboxylic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to its stereoisomers, it may exhibit different reactivity and binding affinity to molecular targets, making it valuable for specific applications .

Biologische Aktivität

6-Oxopiperazine-2-carboxylic acid (also known as 6-oxopiperidine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . It is classified as a delta-lactam and a monocarboxylic acid, which plays a role as a bacterial metabolite . Understanding its structure is crucial for predicting its biological interactions and therapeutic potential.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In studies involving multidrug-resistant pathogens, compounds derived from this structure demonstrated effectiveness against various bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism underlying this activity may involve the inhibition of specific bacterial enzymes, contributing to their antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that certain derivatives can induce cytotoxicity in human lung adenocarcinoma cells (A549) while maintaining lower toxicity in non-cancerous cells . This selective cytotoxicity is essential for developing effective cancer therapies with minimized side effects.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . Further research is needed to elucidate the specific mechanisms involved in these neuroprotective effects.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

Eigenschaften

IUPAC Name |

6-oxopiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4-2-6-1-3(7-4)5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTIUIRRLXUUIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00607139 | |

| Record name | 6-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246552-66-8 | |

| Record name | 6-Oxopiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00607139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.